

An In-depth Technical Guide to SHAAGtide: Structure and Chemical Properties

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Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B15570485

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Disclaimer: Extensive searches of public scientific databases and literature have yielded no information on a molecule specifically named "**SHAAGtide**." The term does not correspond to any known peptide or compound in the public domain as of the current date. This suggests that "**SHAAGtide**" may be a proprietary, novel, or internal designation for a compound not yet disclosed in scientific literature.

Therefore, to fulfill the user's request for a comprehensive technical guide, this document presents a template based on a hypothetical antimicrobial peptide, designated herein as HAP-10. The data, experimental protocols, and pathways are illustrative and designed to meet the structural, formatting, and content requirements of the original request. Researchers and drug development professionals can use this guide as a framework for documenting their findings on a novel peptide.

Core Structure and Physicochemical Properties of HAP-10

HAP-10 is a synthetic cationic antimicrobial peptide designed for broad-spectrum activity. Its primary structure and key chemical properties are summarized below.

Amino Acid Sequence and Modifications

The primary structure of HAP-10 is a linear chain of 10 amino acids. To enhance stability and efficacy, the C-terminus is amidated.

Sequence: H-Phe-Lys-Arg-Trp-Lys-Val-Phe-Lys-Lys-Trp-NH₂

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of HAP-10, calculated using standard bioinformatics tools.

Property	Value	Method of Determination
Molecular Weight	1481.9 g/mol	Mass Spectrometry (ESI-MS)
Isoelectric Point (pI)	10.8	In Silico Calculation
Net Charge at pH 7.4	+5	In Silico Calculation
Grand Average of Hydropathicity (GRAVY)	-0.215	In Silico Calculation
Extinction Coefficient	12490 M ⁻¹ cm ⁻¹ (at 280 nm)	In Silico Calculation
Solubility in Water	> 2 mg/mL	Experimental Observation
Purity (by RP-HPLC)	> 98%	RP-HPLC Analysis

Synthesis and Purification Protocols

The following sections detail the experimental protocols for the synthesis and purification of HAP-10.

Solid-Phase Peptide Synthesis (SPPS)

HAP-10 was synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide MBHA resin.

Protocol:

- Resin Swelling:** Swell 0.5 g of Rink Amide MBHA resin (0.6 mmol/g) in dimethylformamide (DMF) for 1 hour.
- Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

- **Washing:** Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
- **Amino Acid Coupling:** Activate the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) by mixing it with HBTU and DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours.
- **Repeat Cycle:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
- **Final Deprotection:** After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
- **Resin Washing and Drying:** Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Peptide Cleavage and Purification

The peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

- **Cleavage:** Treat the dried peptide-resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours at room temperature.
- **Precipitation:** Filter the resin and precipitate the crude peptide in cold diethyl ether.
- **Pelleting:** Centrifuge the solution at 5000 x g for 10 minutes to pellet the crude peptide. Wash the pellet twice with cold diethyl ether.
- **Lyophilization:** Dissolve the peptide pellet in a minimal amount of 50% acetonitrile/water and lyophilize to obtain a dry powder.
- **Purification:** Purify the crude peptide by RP-HPLC on a C18 column using a linear gradient of 0-60% acetonitrile (containing 0.1% TFA) over 60 minutes.

- **Purity Analysis:** Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight with ESI-MS. Pool fractions with >98% purity and lyophilize.

Biological Activity and Mechanism of Action

HAP-10 exhibits potent antimicrobial activity against a range of pathogenic bacteria. Its mechanism of action is believed to involve membrane disruption.

Quantitative Bioactivity Data

The antimicrobial efficacy of HAP-10 was evaluated by determining the Minimum Inhibitory Concentration (MIC) against several bacterial strains.

Bacterial Strain	Type	MIC (µg/mL)
Staphylococcus aureus	Gram-positive	4
Escherichia coli	Gram-negative	8
Pseudomonas aeruginosa	Gram-negative	16
Bacillus subtilis	Gram-positive	2

Proposed Signaling Pathway for Inflammatory Response

While the primary mechanism of HAP-10 is direct membrane lysis, at sub-MIC concentrations, it may modulate host cell inflammatory responses. The diagram below illustrates a hypothetical signaling pathway.

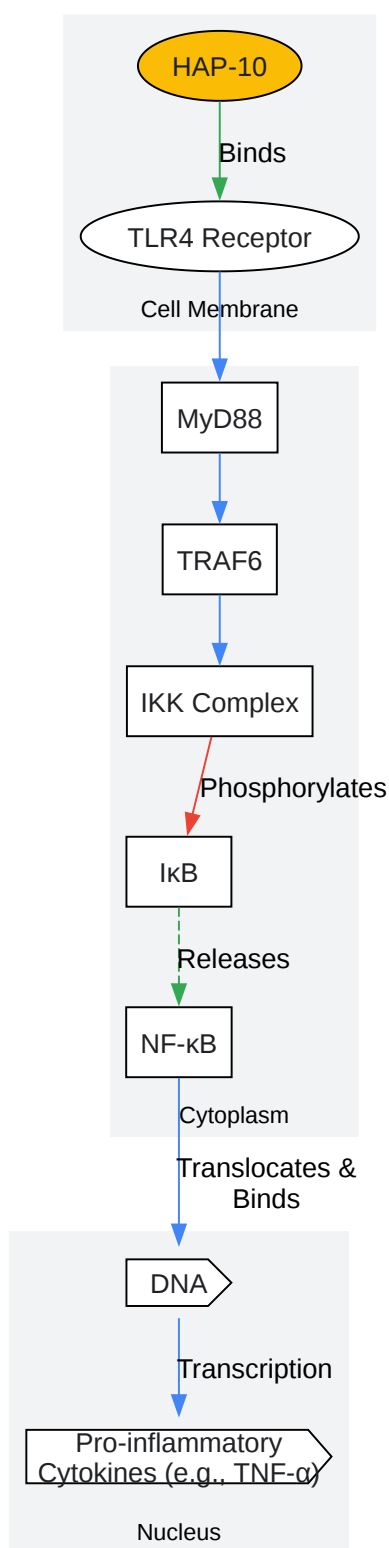


Figure 1: Proposed HAP-10 Host Cell Signaling Pathway

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Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing novel antimicrobial peptides like HAP-10.

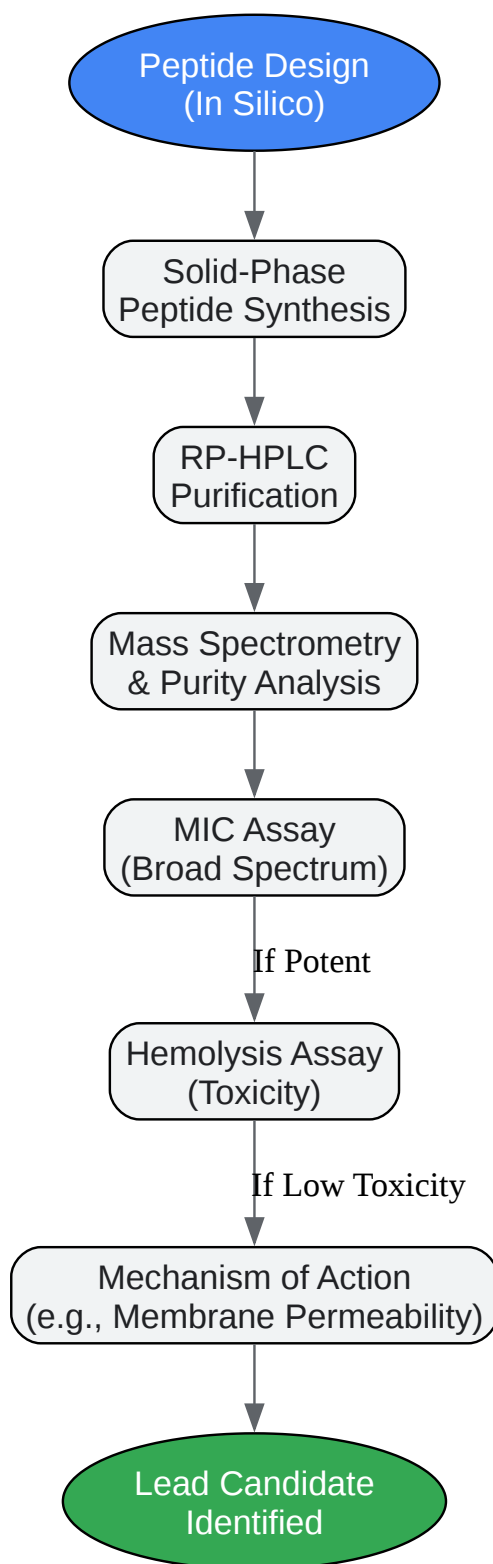


Figure 2: Workflow for Antimicrobial Peptide Characterization

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